molecular formula C18H13N3O2S B12735390 Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)- CAS No. 140424-03-9

Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-

Cat. No.: B12735390
CAS No.: 140424-03-9
M. Wt: 335.4 g/mol
InChI Key: DZGDNVRYWXJYPT-UHFFFAOYSA-N
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Description

Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and triazole rings, followed by their fusion to form the thiazolo-triazole core. The introduction of the benzodioxol and methylphenyl groups can be achieved through various substitution reactions. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it of interest for therapeutic applications.

    Industry: Its chemical properties may make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)- depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)- include other heterocyclic compounds with fused ring structures, such as:

    Benzothiazoles: Compounds containing a benzene ring fused to a thiazole ring.

    Triazolobenzodiazepines: Compounds with a triazole ring fused to a benzodiazepine core.

    Thiazolopyridines: Compounds with a thiazole ring fused to a pyridine ring.

Uniqueness

The uniqueness of Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)- lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

140424-03-9

Molecular Formula

C18H13N3O2S

Molecular Weight

335.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole

InChI

InChI=1S/C18H13N3O2S/c1-11-2-4-12(5-3-11)14-9-24-18-20-19-17(21(14)18)13-6-7-15-16(8-13)23-10-22-15/h2-9H,10H2,1H3

InChI Key

DZGDNVRYWXJYPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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